恩替-阿利司仑富马酸盐(2:1)

货号:

B571419

CAS 编号:

1630036-76-8

分子量:

667.841

InChI 键:

RSFGNDXWVZPKJA-UTKWEYTFSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

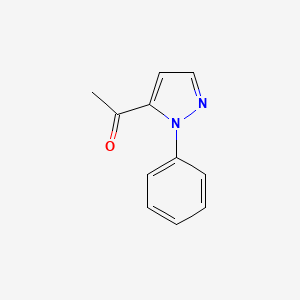

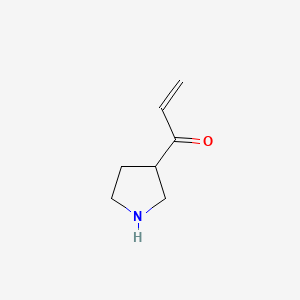

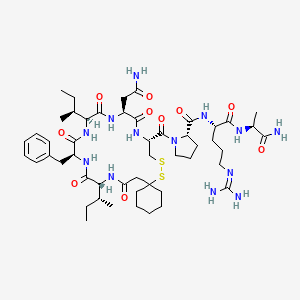

Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .

Synthesis Analysis

The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis

Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis

Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis

Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .科学研究应用

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ent-Aliskiren Fumarate (2:1) can be achieved by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ent-Aliskiren", "Fumaric acid", "N,N-Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ent-Aliskiren in DMF and add HCl to the mixture to form the hydrochloride salt of Ent-Aliskiren.", "Step 2: React the hydrochloride salt of Ent-Aliskiren with fumaric acid in DMF to form Ent-Aliskiren Fumarate.", "Step 3: Isolate Ent-Aliskiren Fumarate by precipitation with diethyl ether.", "Step 4: Purify Ent-Aliskiren Fumarate by recrystallization from methanol/water mixture.", "Step 5: Repeat steps 1-4 to obtain the 2:1 salt of Ent-Aliskiren Fumarate." ] } | |

| 1630036-76-8 | |

分子式 |

C34H57N3O10 |

分子量 |

667.841 |

IUPAC 名称 |

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |

InChI 键 |

RSFGNDXWVZPKJA-UTKWEYTFSA-N |

SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |

同义词 |

(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazan...

Cat. No.: B571336

CAS No.: 122560-63-8

Copyrine, 1,2,3,4-tetrahydro-3-methyl- (6CI)

Cat. No.: B571337

CAS No.: 112072-11-4

(3-Amino-4-methoxyphenyl)methanol

Cat. No.: B571338

CAS No.: 113928-90-8

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D...

Cat. No.: B571339

CAS No.: 114455-29-7

![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)